molecular formula C10H12F2N2O2S B2937853 2-(4,4-difluoropiperidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 2005850-52-0

2-(4,4-difluoropiperidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2937853
CAS No.: 2005850-52-0
M. Wt: 262.27
InChI Key: XHGDQKKOUFEWHN-UHFFFAOYSA-N
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Description

2-(4,4-Difluoropiperidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of thiazole carboxylic acids This compound is characterized by the presence of a thiazole ring, a piperidine ring substituted with two fluorine atoms, and a carboxylic acid functional group

Scientific Research Applications

2-(4,4-Difluoropiperidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-difluoropiperidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting a suitable amine with a fluorinating agent to introduce the fluorine atoms.

    Thiazole Ring Formation: The thiazole ring is formed by cyclization of a suitable thioamide with an α-haloketone.

    Coupling Reaction: The piperidine and thiazole rings are coupled together using a suitable coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening for reaction conditions, the use of catalysts to enhance reaction rates, and the implementation of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluoropiperidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-(4,4-difluoropiperidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular pathways involved depend on the specific application and target of the compound. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4-Difluoropiperidin-1-yl)acetic acid
  • 2-(4,4-Difluoropiperidin-1-yl)benzoic acid
  • 2-(4,4-Difluoropiperidin-1-yl)butanoic acid

Uniqueness

2-(4,4-Difluoropiperidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of both a thiazole ring and a piperidine ring with fluorine substitutions. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O2S/c1-6-7(8(15)16)17-9(13-6)14-4-2-10(11,12)3-5-14/h2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGDQKKOUFEWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2CCC(CC2)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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